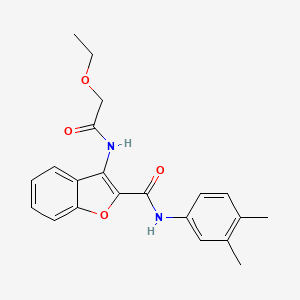

N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Description

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-4-26-12-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKRYFKIFDNLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is , and its molecular weight of 344.42 g/mol. The structure features a benzofuran core substituted with an ethoxyacetamido group and a dimethylphenyl moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.42 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antinociceptive Effects

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide exhibit significant antinociceptive effects. For instance, related benzofuran derivatives have shown potent analgesic activity in various animal models. A study demonstrated that a similar compound was 15-100 times more effective than aspirin and acetaminophen in pain relief but less potent than morphine .

The analgesic effects are believed to involve multiple pathways:

- Serotonergic Pathway : The antinociceptive action may be mediated through serotonin receptors, as indicated by the partial reversal of effects when serotonin antagonists are administered.

- Spinal and Supraspinal Mechanisms : The compound may exert its effects at both the spinal cord and brain levels, highlighting its potential as a centrally acting analgesic .

Anticancer Potential

Recent investigations into benzofuran derivatives reveal promising anticancer activities. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: Analgesic Efficacy in Animal Models

A comparative study evaluated the analgesic efficacy of N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide against standard analgesics. Results indicated significant pain relief in models of thermal and chemical nociception. The compound's effectiveness was assessed using the hot plate and tail-flick tests, showing a dose-dependent response.

Study 2: Anti-inflammatory Assessment

In vitro experiments assessed the anti-inflammatory effects of the compound on human cell lines stimulated with pro-inflammatory cytokines. The results demonstrated a reduction in cytokine production, suggesting that N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide may inhibit inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.